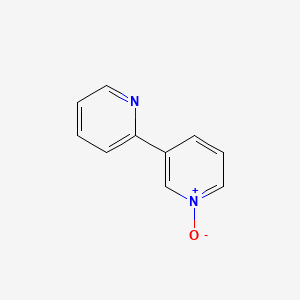

3,2'-Bipyridine 1-oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-oxido-3-pyridin-2-ylpyridin-1-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-12-7-3-4-9(8-12)10-5-1-2-6-11-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJKVCTGMHXCEEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=C[N+](=CC=C2)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Bipyridine Scaffolds in Ligand Design and Coordination Chemistry

Bipyridine scaffolds are fundamental components in the design of ligands for coordination chemistry. alfachemic.com Their ability to form stable chelate complexes with a wide array of metal ions is a key attribute. alfachemic.comfiveable.me This chelating effect, arising from the two nitrogen atoms in the pyridine (B92270) rings, leads to the formation of stable ring structures around a central metal ion, enhancing the stability of the resulting complex compared to monodentate ligands. fiveable.me

The versatility of bipyridine ligands is further underscored by their influence on the electronic and photophysical properties of the coordination complexes they form. fiveable.me By participating in π-π stacking interactions and modifying the ligand field around the metal center, bipyridines can significantly alter the energy levels and absorption spectra of the complex. fiveable.me This modulation of electronic properties is crucial for applications in fields such as catalysis, dye-sensitized solar cells, and the development of luminescent materials. alfachemic.comfiveable.meresearchgate.net Furthermore, the ease with which bipyridine structures can be functionalized allows for the fine-tuning of their steric and electronic characteristics, making them highly adaptable for specific applications. researchgate.net

Role of N Oxidation in Modulating Reactivity and Coordination Properties of Heteroaromatic Systems

The introduction of an N-oxide group to a heteroaromatic system, such as a pyridine (B92270) or bipyridine, profoundly alters its chemical properties. N-oxidation modifies the electron distribution within the aromatic ring, influencing its reactivity and coordination behavior. jscimedcentral.com The N-oxide group is zwitterionic, with a positive charge on the nitrogen and a negative charge on the oxygen atom. acs.org This charge separation makes the pyridine N-oxide moiety a better electron donor compared to the neutral nitrogen atom of the parent pyridine ring. rsc.org

This enhanced electron-donating ability has significant implications for coordination chemistry. Pyridine N-oxides typically bind to metal ions through the oxygen atom, and the strength of this coordination can be influenced by substituents on the pyridine ring. acs.orgwikipedia.org For instance, electron-withdrawing groups on the pyridine N-oxide can increase its reactivity in certain coupling reactions. acs.orgnih.gov The N-oxide oxygen atom itself can act as a one-, two-, or even three-electron donor, allowing for a variety of coordination modes with metal centers. acs.org This versatility in coordination, combined with altered reactivity, makes N-oxidation a powerful tool for designing ligands with tailored properties for catalysis and materials science. thieme.de

Overview of 3,2 Bipyridine 1 Oxide As a Distinct Heterocyclic System

3,2'-Bipyridine 1-oxide is an unsymmetrical bipyridine N-oxide that presents a unique combination of the features discussed above. The "1-oxide" designation indicates that the N-oxide group is located on the pyridine (B92270) ring at the 1-position, which is part of the 2'-pyridyl moiety. This specific arrangement of the N-oxide group and the linkage between the two pyridine rings (at the 3 and 2' positions) results in a distinct steric and electronic profile compared to other bipyridine isomers and their N-oxides.

The synthesis of unsymmetrically substituted bipyridines, including 3,2'-bipyridine N-oxide, can be achieved through methods like palladium-catalyzed direct C-H arylation of pyridine N-oxides with halopyridines. acs.orgnih.gov This approach allows for the efficient construction of the bipyridine framework. The resulting this compound can then serve as a precursor to the corresponding bipyridine through deoxygenation reactions. acs.org

The presence of the N-oxide group in this compound introduces a specific coordination site (the oxygen atom) and modifies the electronic properties of the entire molecule. This makes it an interesting ligand for creating metal complexes with specific geometries and reactivities. The study of such distinct heterocyclic systems is crucial for advancing our understanding of structure-property relationships in coordination chemistry and for the development of new functional materials and catalysts.

| Property | Value |

| IUPAC Name | (2-(pyridin-3-yl)pyridin-1-yl)oxidane |

| Molecular Formula | C10H8N2O |

| Molecular Weight | 172.18 g/mol |

| Canonical SMILES | C1=CC=NC(=C1)C2=CC=CC=[N+]2[O-] |

| InChI Key | KIKATWFLYDKKOL-UHFFFAOYSA-N |

Synthetic Routes to this compound and its Analogs

The synthesis of this compound and its derivatives is a significant area of research due to their utility as precursors for various valuable compounds. These synthetic strategies primarily revolve around the construction of the core 3,2'-bipyridine framework, which can be achieved through several modern organic chemistry techniques.

Reactivity and Mechanistic Investigations of 3,2 Bipyridine 1 Oxide

Reactivity of the N-Oxide Moiety

The N-oxide group is a key functional handle, significantly influencing the molecule's reactivity. It can act as a nucleophile, participate in redox processes, and direct reactions on the pyridine (B92270) rings.

The oxygen atom of the N-oxide group in pyridine N-oxides is nucleophilic and can be attacked by various electrophiles. researchgate.net A common reaction involves activation by agents like acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA), which makes the pyridine ring susceptible to nucleophilic attack. rsc.org For instance, in a process analogous to the Boekelheide rearrangement, activation of a pyridine N-oxide with TFAA can lead to the formation of an intermediate that facilitates C-H activation and subsequent functionalization by a nucleophile. rsc.orgacs.org

A notable rearrangement involves the reaction of pyridine N-oxides with activating agents, which can lead to the introduction of functional groups at the C2 position. While specific studies on 3,2'-bipyridine 1-oxide are not extensively detailed in this context, the general mechanism for pyridine N-oxides suggests that after acylation of the N-oxide oxygen, a nucleophile can attack the C2 or C6 position, followed by elimination to yield the substituted pyridine. acs.org In some cases, dimerization can occur when azine N-oxides are treated with organolithium reagents. researchgate.net

Table 1: Examples of Reagents Used in Nucleophilic Attack and Rearrangement of Pyridine N-Oxides

| Reagent Class | Specific Example | Typical Outcome |

|---|---|---|

| Activating Agents | Trifluoroacetic anhydride (TFAA) | Activation for nucleophilic attack/rearrangement |

| Nucleophiles | Trimethylamine (B31210) | C-H amination |

This table is generated based on general reactivity patterns of pyridine N-oxides and may be applicable to this compound.

The N-oxide functionality can be readily removed through deoxygenation, a reductive process that regenerates the parent bipyridine. This reaction is synthetically useful as the N-oxide can be employed as a temporary directing group to facilitate a desired reaction, after which it is removed. nih.govwikipedia.org Common reagents for this reduction include phosphorus-based compounds like phosphorus trichloride (B1173362) (PCl₃) or phosphorus tribromide (PBr₃). nih.gov Zinc dust in acetic acid is also an effective reducing agent.

Conversely, the N-oxide can participate in oxidative processes. In the presence of a suitable metal catalyst, the N-oxide can act as an oxygen atom transfer agent. For example, ruthenium(II) complexes with a pyridine-N-oxide pendant can, upon photoirradiation, generate a high-valent Ru(IV)-oxo species through intermolecular oxygen atom transfer. nih.gov This reactive intermediate is then capable of oxygenating organic substrates, such as the allylic oxidation of cyclohexene. nih.gov

Table 2: Common Reagents for Oxidation-Reduction of the N-Oxide Moiety

| Process | Reagent | Product |

|---|---|---|

| Reduction (Deoxygenation) | PCl₃, PBr₃ | 3,2'-Bipyridine |

| Reduction (Deoxygenation) | Zinc Dust / Acetic Acid | 3,2'-Bipyridine |

This table summarizes general methods applicable to pyridine N-oxides.

Reactivity of the Bipyridine Core

The presence of the N-oxide group modifies the electronic properties of the bipyridine scaffold, influencing its susceptibility to both electrophilic and nucleophilic attack and enabling modern C-H activation strategies.

Pyridine itself is generally resistant to electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. wikipedia.org However, the N-oxide group, being an electron-donating functionality, activates the pyridine ring towards EAS, particularly at the positions ortho and para to the N-oxide (the C2, C4, and C6 positions). wikipedia.orgpageplace.de

Computational studies on the nitration of pyridine-N-oxide with the nitronium ion (NO₂⁺) indicate that the reaction proceeds with a low activation energy. rsc.org The kinetically controlled product is often the ortho-substituted compound, while the para-substituted isomer can be the main product under conditions where the oxygen atom is explicitly solvated. rsc.org For this compound, this implies that electrophilic substitution would be directed to the pyridine ring bearing the N-oxide, primarily at the C4 and C6 positions. However, palladium-catalyzed halogenation reactions of bipyridine N-oxides have shown that functionalization can be directed to the C3 position of the unsubstituted pyridine ring, indicating that coordination of the metal to the non-oxidized nitrogen can override the electronic directing effect of the N-oxide group. nih.gov

The field of C-H activation has provided powerful tools for the direct functionalization of heteroaromatic compounds. For pyridine N-oxides, the N-oxide group can serve as an effective directing group for transition metal-catalyzed C-H activation, typically at the C2 position. acs.org Palladium catalysts are commonly used for these transformations, enabling reactions like direct arylation and alkenylation. acs.org

One strategy involves the palladium-catalyzed reaction of pyridine N-oxides with unactivated arenes in the presence of a silver oxidant, leading to ortho-arylated products with high selectivity. acs.org Similarly, selective alkenylation can be achieved. acs.org A kinetic isotope effect (kH/kD) of 2.9 observed in these reactions suggests that C-H bond cleavage is involved in the rate-determining step. acs.org

Another approach utilizes the N-oxide as a precursor for generating cationic intermediates. Reaction of a bipyridine N-oxide with TFAA and trimethylamine results in a C-H activation process that yields trimethylammonium-substituted bipyridines. rsc.orgrsc.org These cationic products can then serve as electrophiles in subsequent nucleophilic aromatic substitution (SₙAr) reactions, allowing for further diversification. acs.org

Table 3: Examples of C-H Functionalization Reactions of Pyridine N-Oxides

| Reaction Type | Catalyst/Reagent | Position Functionalized | Product Type |

|---|---|---|---|

| Direct Arylation | Pd(OAc)₂ / Ag₂CO₃ | C2 (ortho to N-oxide) | 2-Arylpyridine N-oxide |

| Alkenylation | Pd(OAc)₂ | C2 (ortho to N-oxide) | 2-Alkenylpyridine N-oxide |

| Amination | TFAA / Trimethylamine | C6 (para to N-oxide) | 6-Trimethylammonium-bipyridine |

This table is based on studies of various bipyridine N-oxides and related pyridine N-oxides. nih.govacs.org

Mechanistic Pathways in Catalytic Systems Involving this compound as a Ligand or Organocatalyst

Bipyridine N-oxides, including the 3,2'-isomer, are valuable in catalysis, acting either as chiral Lewis basic organocatalysts or as ligands for transition metals. researchgate.netthieme.de

As organocatalysts, chiral pyridine N-oxides are effective in activating organosilicon reagents. thieme.de The high Lewis basicity of the N-oxide oxygen allows it to coordinate to silicon, forming a hypervalent species with enhanced reactivity. thieme.de This principle is applied in asymmetric reactions such as the allylation of aldehydes with allyltrichlorosilane. thieme.deacs.org The chiral environment provided by the catalyst directs the stereochemical outcome of the reaction. Computational studies on these systems help in designing more effective catalysts by modeling the transition states and quantifying the noncovalent interactions that control enantioselectivity. acs.org

When used as a ligand in transition metal catalysis, the bipyridine N-oxide can influence the reaction through both steric and electronic effects. Bipyridine ligands are fundamental in many catalytic processes, including photoredox catalysis, where they stabilize various oxidation states of the metal center (e.g., Ni(0), Ni(I), Ni(II), Ni(III)). acs.orgnih.gov The specific mechanism often involves a complex cycle of single electron transfers (SET), oxidative additions, and reductive eliminations. acs.org While standard bipyridines can sometimes inhibit aerobic oxidation reactions, certain derivatives can promote catalysis by adopting a flexible κ¹-coordination mode, where only one nitrogen is bound to the metal, leaving a coordination site open for the substrate. nih.gov The asymmetric nature of this compound, with one standard pyridine nitrogen and one N-oxide oxygen as potential coordination sites, offers a unique coordination geometry that can be exploited in designing catalytic systems.

Substrate Activation Mechanisms

Research into the substrate activation mechanisms of bipyridine N-oxides typically focuses on their role as ligands in transition metal catalysis or as organocatalysts themselves.

As ligands, the N-oxide group can significantly modulate the electronic properties of a metal center. The oxygen atom of the N-oxide can act as a hard donor, influencing the Lewis acidity of the coordinated metal. This can be crucial for activating substrates, for example, by coordinating to a carbonyl group and increasing its electrophilicity. For other isomers like 2,2'-bipyridine (B1663995) N-oxide, the N-oxide functionality, in conjunction with the second pyridine ring, allows for versatile coordination modes that can be exploited in catalytic cycles.

In organocatalysis, pyridine N-oxides are known to activate organosilicon reagents. thieme.de The high Lewis basicity of the N-oxide can facilitate the formation of hypervalent silicon species, enhancing their reactivity toward electrophiles. thieme.de Mechanistic investigations in this area would typically involve kinetic studies, isotopic labeling experiments, and computational modeling to elucidate the transition states and intermediates involved in the activation process.

Electron Transfer Processes in Redox Reactions

The study of electron transfer processes in bipyridine N-oxide systems is central to their application in photochemistry, electrochemistry, and redox catalysis. The introduction of the N-oxide group alters the electronic structure of the bipyridine framework, affecting its redox potentials and the stability of its radical ions.

When coordinated to a redox-active metal, such as ruthenium or iron, the bipyridine N-oxide ligand can participate in metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) events. These processes are fundamental to the operation of photosensitizers and photocatalysts. The energy and efficiency of these electron transfers are dictated by the orbital energies of both the metal and the ligand, which are influenced by the substitution pattern on the bipyridine rings.

Electrochemical studies, such as cyclic voltammetry, are standard tools to probe the electron transfer properties of these compounds and their metal complexes. Such studies reveal the potentials at which the species are oxidized or reduced and can provide insights into the reversibility and kinetics of the electron transfer steps. For instance, studies on other bipyridine derivatives have detailed multi-step redox processes, indicating the formation of various charged species. ntu.ac.uk

Spectroscopic and Structural Characterization of 3,2 Bipyridine 1 Oxide and Its Metal Complexes

X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray diffraction is an indispensable tool for determining the precise three-dimensional arrangement of atoms in the solid state. For 3,2'-bipyridine 1-oxide and its metal complexes, this technique reveals crucial information about bond lengths, bond angles, and intermolecular interactions.

In the solid state, the conformation of bipyridine-based ligands is a key structural feature. For instance, in the crystal structure of 2,2'-bipyridin-1'-ium 1-oxide bromide monohydrate, an intramolecular N—H⋯O hydrogen bond coerces the bipyridine unit into an s-cis conformation. iucr.org This contrasts with the typical trans-conformation observed for many neutral bipyridine ligands in the solid state. asianpubs.org The planarity of the bipyridine system is also noteworthy, with dihedral angles often being minimal, a feature influenced by intramolecular hydrogen bonding. iucr.org

When this compound coordinates to a metal center, X-ray diffraction provides definitive evidence of the coordination mode. Pyridine-N-oxides typically coordinate to metal ions through the oxygen atom. wikipedia.org The geometry of the resulting complex is dictated by the metal ion's coordination preferences and the steric and electronic properties of the ligands. For example, nickel(II) can form octahedral complexes of the type [Ni(ONC₅H₅)₆]²⁺. wikipedia.org In coordination polymers, bipyridine ligands can act as linkers, forming one-dimensional chains, two-dimensional sheets, or three-dimensional frameworks. The inclusion of other ligands, such as aqua ligands, can influence the final topology of these structures. researchgate.net

The analysis of bond metrics from X-ray diffraction data can also provide insights into the electronic structure of the complexes, such as identifying the oxidation state of the bipyridine ligand in redox-active systems. researchgate.net

Table 1: Selected Crystallographic Data for Bipyridine-Related Compounds

| Compound | Conformation | Key Interactions | Reference |

| 2,2'-Bipyridin-1'-ium 1-oxide bromide monohydrate | s-cis | Intramolecular N—H⋯O hydrogen bond | iucr.org |

| [Co(bpy)(H₂O)₂(NO₃)₂]n | - | Coordination to Co, hydrogen bonding | researchgate.net |

| [Ni(bpy)(H₂O)₂(NO₃)₂]n | - | Coordination to Ni, hydrogen bonding | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for characterizing the structure of molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. uobasrah.edu.iq

For this compound, the ¹H NMR spectrum exhibits a complex pattern of signals in the aromatic region, corresponding to the protons on the two pyridine (B92270) rings. The chemical shifts of these protons are influenced by the electronegativity of the nitrogen atoms and the N-oxide group. Upon coordination to a metal ion, significant changes in the chemical shifts are observed. These "coordination shifts" provide evidence of complex formation and can offer insights into the nature of the metal-ligand bond. researchgate.net For instance, the complexation of 2,2'-bipyridine (B1663995) with various metal ions leads to characteristic downfield or upfield shifts of the proton signals. arkat-usa.org

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are also sensitive to coordination with a metal center. researchgate.netarkat-usa.org The number of signals in both ¹H and ¹³C NMR spectra can indicate the symmetry of the molecule in solution. arkat-usa.org

Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for Bipyridine Derivatives

| Compound | Solvent | Key Proton Signals | Reference |

| 1,1'-(naphthalene-1,5-diyl)bis(3-(pyridin-3-yl)urea) | DMSO-d₆ | 9.23, 8.91, 8.66, 8.22, 8.02, 7.89, 7.58, 7.35 | rsc.org |

| 4'- (4-boronatophenyl)- 2,2′:6′,2′′-terpyridine | CDCl₃ | 8.65, 8.64, 8.60, 8.58, 7.81, 7.79, 7.68, 7.54, 7.41, 7.38, 7.27 | arkat-usa.org |

Note: The provided data is for related bipyridine structures and illustrates the typical chemical shift ranges.

Vibrational Spectroscopy (IR, Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. These techniques are particularly useful for identifying characteristic functional groups and for studying the effects of coordination on the ligand's vibrational frequencies.

For this compound, a key vibrational mode is the N-O stretch. The frequency of this vibration is sensitive to the electronic environment and coordination. Upon complexation to a metal ion, the N-O stretching frequency typically shifts, providing evidence of coordination through the oxygen atom. mdpi.com

The vibrational spectra of the pyridine rings also exhibit characteristic bands. The ring stretching modes, typically found in the 1400-1600 cm⁻¹ region, are sensitive to coordination. asianpubs.org An increase in the frequency of these modes upon complexation is often observed, indicating a strengthening of the ring bonds due to the donation of electron density from the nitrogen lone pair to the metal. asianpubs.org

In metal complexes of bipyridine derivatives, new vibrational modes corresponding to metal-ligand bonds appear in the far-IR region. For example, in a molybdenum complex with 2,2'-bipyridine, Mo-N stretching vibrations were observed in the Raman spectrum. mdpi.com

Table 3: Selected Vibrational Frequencies (cm⁻¹) for Bipyridine and its Complexes

| Compound/Adsorbate | Technique | Key Vibrational Modes and Frequencies | Reference |

| 2,2'-bipyridine (solid) | IR, Raman | Ring stretching: ~1589, 1578, 1482; Ring breathing: 994 | asianpubs.org |

| 2,2'-bipyridine adsorbed on loughlinite | IR, Raman | Ring stretching: 1600, 1597, 1485; Ring breathing: 1023 | asianpubs.org |

| MoO₂(OSiPh₃)₂(bpy) | Raman | Mo-N asymmetric and symmetric stretching: 170, 155 | mdpi.com |

| [Ru(bpy)₃]²⁺ (gas phase) | IRMPD | 1436, 757 | acs.orgnih.gov |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Luminescence)

UV-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is characterized by π → π* transitions within the aromatic rings.

Upon formation of metal complexes, new absorption bands often appear in the visible region. These are typically assigned to metal-to-ligand charge transfer (MLCT) transitions, where an electron is promoted from a metal-based orbital to a ligand-based π* orbital. researchgate.netacs.org The energy of these MLCT bands is sensitive to the nature of the metal, its oxidation state, and the substituents on the ligand. hzdr.de For some complexes, ligand-to-metal charge transfer (LMCT) or d-d transitions may also be observed.

Many metal complexes of bipyridine derivatives are luminescent. Following excitation into the absorption bands, the molecule can relax to an emissive excited state and then return to the ground state by emitting a photon. The emission spectra provide information about the energy of the emissive state. For example, europium(III) complexes with bipyridine N-oxide ligands can exhibit sharp emission bands characteristic of the Eu³⁺ ion, resulting from efficient energy transfer from the ligand to the metal center. researchgate.net Molybdenum complexes have also been shown to exhibit luminescence from a ³MLCT excited state. acs.org

Time-resolved spectroscopy can be used to measure the lifetime of the excited state, providing insights into the dynamics of the excited-state processes. acs.org

Table 4: Electronic Absorption and Emission Data for Bipyridine Complexes

| Compound | Solvent | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Reference |

| [Ru(CN-Me-bpy)₃]²⁺ | THF | ~317, 440-460 | - | acs.org |

| [Mo(L³)₃] | Toluene | - | 710 | acs.org |

| Eu(TTA)₃(Obpy) | CH₂Cl₂ | ~350 | ~615 | researchgate.net |

| Ru(II) bipyridine carbonyl complexes | Acetonitrile | 297-303 (LLCT), 320-337 (MLCT) | - | hzdr.de |

Mass Spectrometry Techniques

Mass spectrometry (MS) is a technique used to measure the mass-to-charge ratio of ions. It is a valuable tool for confirming the molecular weight of this compound and its metal complexes. rsc.org Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are soft ionization techniques commonly used for the analysis of coordination compounds, as they can generate intact molecular ions.

High-resolution mass spectrometry (HRMS) can provide the exact mass of a compound, which allows for the determination of its elemental composition. rsc.org

In addition to molecular weight determination, mass spectrometry can be used to study the fragmentation patterns of molecules. Under certain conditions, such as electron impact (EI) ionization, molecules can fragment in a predictable manner, providing structural information. For example, studies on related bipyridine-N,N'-dioxides have shown characteristic fragmentation patterns, including the loss of oxygen atoms. clockss.org Tandem mass spectrometry (MS/MS) can be used to isolate a specific ion and then induce fragmentation, providing further structural details. acs.org

Theoretical and Computational Studies on 3,2 Bipyridine 1 Oxide Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. diva-portal.orgresearchgate.net It is particularly effective for calculating the ground-state properties of molecules, such as their optimized geometric structures, electronic energies, and the distribution of electrons. diva-portal.orgresearchgate.netacs.org By determining the lowest energy conformation of a molecule, DFT provides a foundational understanding of its stability and preferred three-dimensional shape. researchgate.net

A thorough review of scientific literature indicates a lack of specific studies that apply Density Functional Theory to determine the electronic structure and to perform geometry optimization specifically for 3,2'-Bipyridine 1-oxide. While extensive DFT research exists for related isomers like 2,2'-bipyridine (B1663995) and its complexes, this particular N-oxide derivative appears to be uncharacterized by this method in published studies. diva-portal.orgresearchgate.netacs.orgnih.gov

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of molecules in their electronic excited states. mdpi.comresearchgate.net This method is instrumental in simulating and interpreting electronic absorption spectra (like UV-Vis spectra) by calculating the energies of vertical excitations from the ground state to various excited states and their corresponding oscillator strengths. mdpi.comresearchgate.netacs.org

Despite its utility in computational spectroscopy, a detailed search of published research reveals no specific application of TD-DFT to analyze the excited state properties or to simulate the spectroscopic behavior of this compound. Such calculations are common for other bipyridine-based systems but appear to be absent for this specific isomer. mdpi.comacs.orgresearchgate.net

Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding interactions within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.de This analysis provides insights into charge distribution, hybridization, and delocalization effects, such as hyperconjugation, by examining the interactions between "donor" (filled) and "acceptor" (unfilled) orbitals. uni-muenchen.depolimi.it

There are no specific studies in the available scientific literature that have performed Natural Bond Orbital (NBO) analysis on this compound to investigate its specific bonding characteristics.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. researchgate.netmdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information on the conformational dynamics, solvation processes, and thermodynamic properties of molecules. researchgate.netmdpi.comaps.org These simulations can be performed using either classical force fields or quantum mechanical methods (ab initio MD). researchgate.netaps.org

A comprehensive literature search did not yield any studies that have employed molecular dynamics simulations to investigate the dynamic behavior of this compound in any environment.

Computational Approaches for Ligand Design and Activity Prediction

Computational methods are increasingly vital in the rational design of new ligands for catalysis, materials science, and medicinal chemistry. rsc.orgacs.org Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and virtual screening are used to predict the properties and potential activity of novel compounds. These approaches often rely on initial data from quantum chemical calculations to derive descriptors for building predictive models. rsc.org

No published research could be found that utilizes computational approaches for the specific design of ligands based on the this compound scaffold or for the prediction of its chemical or biological activity.

Elucidation of Reaction Mechanisms via Computational Methods

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. acs.orgnsf.gov By calculating the energies of reactants, transition states, intermediates, and products, researchers can map out the potential energy surface of a reaction. acs.org This allows for the determination of reaction barriers and the identification of the most plausible mechanism, providing insights that can be difficult to capture experimentally. acs.orgnsf.gov

A review of the scientific literature shows no specific computational studies aimed at elucidating the reaction mechanisms involving this compound. While mechanisms for reactions of other bipyridine isomers and their N-oxides have been investigated computationally, such detailed analyses for the 3,2'-isomer are not present in the available research. acs.org

Applications of 3,2 Bipyridine 1 Oxide in Catalysis

Lewis Basicity and Organocatalysis

The oxygen atom of the N-oxide functional group imparts significant Lewis basicity, which is a key feature in organocatalysis. Chiral pyridine (B92270) N-oxides have been successfully employed as powerful Lewis base catalysts that activate various reagents through coordination. mdpi.com

Activation of Organosilicon Reagents

The nucleophilicity of the oxygen atom in N-oxides, combined with the high affinity of silicon for oxygen, provides an ideal mechanism for the nucleophilic activation of organosilicon reagents. mdpi.com Chiral bipyridine N,N'-dioxides, particularly derivatives of the 2,2'-bipyridine (B1663995) scaffold, have been shown to be effective catalysts for asymmetric allylation and propargylation of aldehydes using allyltrichlorosilanes and allenyltrichlorosilanes. mdpi.comacs.org The N-oxide oxygen atom coordinates to the silicon atom, increasing the nucleophilicity of the allyl or propargyl group, which then attacks the aldehyde. However, specific studies employing 3,2'-Bipyridine 1-oxide for this purpose are not well-documented.

Asymmetric Induction in Organic Transformations

Chiral N-oxides are capable of high asymmetric induction in a variety of organic transformations. mdpi.com For instance, chiral C2-symmetric bipyridine-N,N'-dioxides have been developed as highly efficient ligands in nickel-catalyzed asymmetric Michael addition/cyclization reactions, affording products with excellent enantioselectivity (up to 99% ee). nih.gov These catalysts create a well-defined chiral environment around the metal center, dictating the stereochemical outcome of the reaction. While this demonstrates the potential of the bipyridine N-oxide framework in asymmetric catalysis, specific examples and detailed research findings concerning the application of this compound as an organocatalyst for asymmetric induction are not readily found in published literature.

Transition Metal-Catalyzed Reactions Using this compound as a Ligand

Bipyridine compounds are ubiquitous as ligands in transition-metal catalysis due to their strong N,N'-chelating ability. escholarship.org The introduction of an N-oxide group can modify the electronic and steric properties of the ligand, potentially influencing the catalytic activity, stability, and selectivity of the metal complex. Pyridine N-oxides themselves are known to coordinate with transition metals and are used in reactions like palladium-catalyzed C-H functionalization. nih.govrsc.orgnih.gov

Enantioselective Catalysis

Chiral bipyridine ligands are central to asymmetric transition-metal catalysis. The development of chiral bipyridine N,N'-dioxide ligands has led to highly efficient catalysts for various enantioselective transformations. nih.govresearchgate.net However, there is a lack of specific reports on the use of complexes derived from this compound as catalysts in enantioselective reactions. The asymmetric geometry of this particular isomer could present unique stereochemical challenges and opportunities in ligand design, but this area appears to be underexplored.

Oxidation and Reduction Reactions

Bipyridine-ligated metal complexes are widely studied as catalysts for both oxidation and reduction reactions. For example, manganese and copper complexes with bipyridine-based ligands have been investigated as catalysts for water oxidation. acs.orgmdpi.com Similarly, ruthenium and iron complexes are active in various redox processes. acs.orgrsc.org The N-oxide functionality can influence the redox potential of the metal center, but specific studies detailing the performance of this compound as a ligand in catalytic oxidation or reduction reactions, including relevant data on turnover frequencies or product selectivity, are not available in the reviewed literature.

Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and bipyridine ligands are frequently employed to stabilize the palladium catalyst and modulate its reactivity. nobelprize.orgthermofishersci.in Pyridine N-oxides have been used as substrates in palladium-catalyzed direct arylation reactions to synthesize 2-arylpyridines. nih.govberkeley.edu While bipyridine ligands are common in various cross-coupling methodologies like Suzuki, Negishi, and Stille reactions, the specific application of this compound as a supporting ligand in these transformations has not been a focus of reported research. Consequently, detailed findings and data tables on its performance in this area are unavailable.

Photocatalytic Systems

The unique electronic properties of the bipyridine N-oxide scaffold, characterized by the electron-donating N-oxide group and the electron-accepting pyridine ring, make it a compelling component in the design of advanced photocatalytic systems. The N-oxide moiety can significantly influence the photophysical behavior of the molecule, including its ability to absorb light and participate in electron transfer processes, which are fundamental to photocatalysis.

Metal-Free Photocatalysis with Covalent Organic Frameworks

Covalent Organic Frameworks (COFs) have emerged as a promising class of crystalline porous polymers for heterogeneous photocatalysis due to their high surface area, tunable porosity, and excellent chemical stability. rsc.org While many COF-based photocatalysts incorporate metal ions to enhance their activity, there is a growing interest in developing metal-free systems to improve sustainability and reduce environmental impact. rsc.orgresearchgate.net

The integration of pyridine N-oxide functionalities into COF structures is a novel strategy for creating metal-free photocatalysts. Research has shown that pyridine N-oxide ylide COFs can undergo spontaneous intramolecular single-electron transfer to generate biradical species under ambient conditions. This transformation creates a COF with embedded biradicals that can act as an efficient metal-free catalyst for reactions such as the dehydrogenation of nitrogen heterocycles. The crystalline and porous nature of the COF provides an ideal environment for stabilizing these highly reactive biradical species.

Although direct studies on this compound within COFs are not extensively documented, the principles derived from pyridine N-oxide-based COFs suggest significant potential. Bipyridine units are widely used as building blocks for COFs, and the introduction of an N-oxide group could modulate the electronic structure, enhance light-harvesting capabilities, and introduce new catalytic functionalities without the need for metal centers. researchgate.net For instance, porphyrin-based COFs have been successfully employed as metal-free, visible-light-active photocatalysts for tandem organic reactions, demonstrating the viability of purely organic frameworks in complex catalysis. mdpi.com The incorporation of a this compound linker could similarly activate the COF framework for various metal-free photocatalytic applications.

Luminescent and Photosensitizing Applications

The bipyridine core is a foundational component in many luminescent molecules and photosensitizers, particularly in transition metal complexes like those of Ruthenium(II) and Iridium(III). uva.eswiley-vch.de The introduction of an N-oxide group, as in this compound, can modify the ligand's electronic properties, thereby tuning the photophysical characteristics of the resulting material. The N-oxide can alter the energy of the metal-to-ligand charge transfer (MLCT) states, which are crucial for the luminescence and photosensitizing action of these complexes. wiley-vch.deresearchgate.net

In the context of photosensitizers, which are molecules that produce reactive oxygen species (ROS) upon light activation, bipyridine derivatives are frequently employed. For example, BODIPY-based photosensitizers incorporating a bipyridine moiety complexed with a Copper(II) ion have been designed as activatable agents for photodynamic therapy. acs.org In these systems, the bipyridine-metal complex quenches both fluorescence and ROS production. acs.org The presence of specific analytes, like nitric oxide, can detach the metal ion, restoring the photosensitizing activity. acs.org This demonstrates the critical role of the bipyridine unit in modulating the photosensitizing properties. The N-oxide group in this compound could further refine this control by altering the stability and electronic nature of the metal complex.

Furthermore, studies on pyridazine (B1198779) N-oxides have shown they can serve as photoactivatable precursors for atomic oxygen, a highly reactive species, highlighting the potential of N-oxide heterocycles in mediating photo-oxidations. nih.gov While the excited singlet state of some aromatic N-oxides leads to rearrangements, the triplet state is often responsible for oxygen transfer reactions. rsc.orgwur.nl This dual reactivity opens avenues for designing photosensitizers based on this compound where the desired photochemical pathway can be selectively promoted.

| Complex/System | Ligand | Emission Max (λem, nm) | Quantum Yield (Φ) | Excited State Lifetime (τ) | Key Finding |

|---|---|---|---|---|---|

| [Ru(bpy)3]2+ in Acetonitrile | 2,2'-Bipyridine | ~610 | ~6.1% | ~600 ns | Baseline for bipyridine complex photophysics. cornell.edu |

| [Ru(bpy)2(Mebpy-CN)]2+ | 4-methyl-2,2′-bipyridine-4′-carbonitrile | Not specified | Higher than [Ru(bpy)3]2+ | Increased vs. [Ru(bpy)3]2+ | Auxiliary ligands significantly improve photosensitizing properties. acs.org |

| Eu(III) Complex | bis-bipyridine-phenylphosphine oxide | Metal-centered | Increases 11-fold with NO3- | Not specified | Luminescence is highly sensitive to the presence of anions. nih.gov |

| Dinuclear Pt(II) Complexes | 2,2'-Bipyridine | 535 - 656 | Not specified | Not specified | Emission color is controlled by intra- and inter-molecular interactions in the solid state. rsc.org |

| BODIPY-Bipyridine-Cu2+ | Bipyridine-functionalized BODIPY | Quenched | Quenched | Not specified | Complexation with Cu2+ quenches fluorescence and ROS production, which can be reactivated by nitric oxide. acs.org |

Role in Materials Science and Supramolecular Chemistry

In materials science and supramolecular chemistry, this compound serves as a versatile building block for constructing complex, functional architectures. Its structural asymmetry, combined with the hydrogen-bonding capability of the N-oxide group and the metal-coordinating ability of the second pyridine ring, allows for the rational design of novel materials through crystal engineering. rsc.org

The N-oxide group is a potent hydrogen bond acceptor, enabling the formation of predictable and robust supramolecular synthons. A key example is the carboxamide–pyridine N-oxide heterosynthon, which is sustained by N–H⋯O⁻ hydrogen bonding and C–H⋯O interactions. rsc.org This reliable interaction has been used to assemble isonicotinamide (B137802) N-oxide into a triple helix architecture and to create cocrystals of barbiturate (B1230296) drugs with 4,4′-bipyridine N,N′-dioxide. rsc.org This demonstrates the power of the N-oxide functionality in directing the self-assembly of molecules into ordered solid-state structures.

Furthermore, bipyridine ligands are fundamental components in metallo-supramolecular chemistry, where they coordinate with metal ions to form discrete assemblies or extended coordination polymers. researchgate.net The introduction of an N-oxide group provides an additional or alternative coordination site. While the non-oxidized nitrogen acts as a typical N-donor, the N-oxide group can coordinate through its oxygen atom, leading to different coordination geometries and potentially bridging multiple metal centers. This dual functionality allows for the creation of intricate supramolecular structures, such as one-dimensional chains, two-dimensional sheets, and three-dimensional networks, often stabilized by a combination of coordination bonds, hydrogen bonds, and π–π stacking interactions. researchgate.netmdpi.com For instance, extensive π–π stacking between the aromatic rings of N-donor ligands in nickel(II) and manganese(II) complexes has been shown to result in 1D chain-like structures, which are further connected by hydrogen bonds to form 2D supramolecular networks. researchgate.net

| System/Material | Key Components | Primary Interactions | Resulting Architecture | Significance |

|---|---|---|---|---|

| Isonicotinamide N-oxide Crystal | Isonicotinamide N-oxide, Carboxamide | N–H⋯O⁻ hydrogen bonding, C–H⋯O interactions | Triple Helix | Demonstrates the directing power of the carboxamide–pyridine N-oxide synthon. rsc.org |

| Barbiturate Cocrystals | Barbiturates, 4,4′-bipyridine N,N′-dioxide | N–H⋯O⁻ hydrogen bonding | Pharmaceutical Cocrystals | Application of the N-oxide synthon in pharmaceutical materials design. rsc.org |

| [Ni(N(CN)2)2(bpy)2]·H2O | Nickel(II), 2,2'-Bipyridine | π–π stacking, Hydrogen bonding | 1D Chains forming a 2D Network | Illustrates the role of non-covalent interactions in extending discrete complexes into higher-order structures. researchgate.net |

| (TOXO)2[Fe(CN)6]·nH2O | bis-pyridinium-4-oxime, Hexacyanoferrate(II) | Ionic interactions, Hydrogen bonding | 3D Supramolecular Network | Self-assembly of functionalized materials with hydrochromic properties. mdpi.com |

| Dinuclear Cu(I) and Ag(I) Complexes | 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine, Diphosphine | Coordination bonds, Hydrogen bonding | Dinuclear complexes with diphosphine bridges | Formation of stable dinuclear structures held by bridging ligands and non-covalent interactions. mdpi.com |

Future Perspectives and Research Directions

Development of Novel Synthetic Routes

While established methods for the synthesis of bipyridine N-oxides exist, such as the oxidation of the parent bipyridine with agents like meta-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide, there is a continuous drive for more efficient, selective, and environmentally benign synthetic strategies. scielo.br Future research is anticipated to focus on several key areas:

Catalytic Oxidations: Exploring new catalytic systems for the selective mono-oxidation of 3,2'-bipyridine could offer higher yields and reduce the formation of the corresponding N,N'-dioxide. This includes the investigation of transition-metal catalysts and organocatalysts that can operate under milder conditions.

Flow Chemistry: The application of continuous flow technologies could enable better control over reaction parameters, such as temperature and reaction time, leading to improved selectivity and safety, especially for potentially hazardous oxidation reactions.

Asymmetric Synthesis: For applications in asymmetric catalysis, the development of synthetic routes to enantiomerically pure chiral 3,2'-bipyridine 1-oxide derivatives is a significant goal. This could involve the use of chiral oxidizing agents or the resolution of racemic mixtures. For instance, a practical and highly stereoselective method for the oxidative dimerization of chiral pyridine (B92270) N-oxides using O2 as a terminal oxidant has been reported, yielding axially chiral bipyridine N,N'-dioxides. researchgate.net

Exploration of Advanced Coordination Architectures

The coordination chemistry of bipyridine N-oxides is a rich field with potential for the creation of novel supramolecular structures and functional materials. This compound, with its distinct coordination vectors from the unoxidized nitrogen and the N-oxide oxygen, offers unique possibilities for constructing complex architectures.

Future research directions include:

Metal-Organic Frameworks (MOFs): The use of this compound as a linker in the design of MOFs could lead to materials with interesting topologies and properties. lookchem.com The directional bonding preferences of the ligand can be exploited to control the dimensionality and porosity of the resulting frameworks.

Coordination Polymers: The synthesis of one-, two-, and three-dimensional coordination polymers with diverse metal ions is an area of active investigation. researchgate.net The structural versatility of this compound can lead to the formation of chains, layers, and intricate 3D networks with potential applications in areas such as gas storage and separation.

Heterometallic Complexes: The design of coordination complexes containing multiple different metal centers bridged by this compound ligands is a promising area. These heterometallic systems could exhibit unique magnetic, electronic, or catalytic properties arising from the synergistic interactions between the different metals.

Unraveling Complex Mechanistic Pathways

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing its applications and designing new functionalities. Key areas for future mechanistic studies include:

Catalytic Cycles: Detailed kinetic and spectroscopic investigations of catalytic reactions where this compound or its metal complexes act as catalysts are needed. This includes identifying reaction intermediates and determining the rate-determining steps to improve catalyst efficiency and selectivity. For example, in iridium/nickel dual photocatalytic cycles, the precise mechanism of quenching and the species involved are still debated, necessitating detailed experimental work. acs.org

Photophysical and Photochemical Processes: The excited-state dynamics of this compound and its metal complexes are of fundamental importance for their application in photochemistry and photophysics. scielo.br Future research will likely employ advanced spectroscopic techniques, such as time-resolved spectroscopy, to elucidate the nature of excited states and their decay pathways. conicet.gov.ar

Redox Processes: The electrochemical behavior of this compound and its complexes is a key aspect of their functionality. Further studies are needed to understand the electron transfer processes involved in their redox reactions, which is critical for their application in areas like electrocatalysis and sensing.

Expanding Catalytic Scope and Efficiency

The catalytic potential of this compound and its derivatives is a major driver of current research. While its use in certain catalytic reactions has been demonstrated, there is significant room for expansion.

Asymmetric Catalysis: The development of chiral this compound ligands for asymmetric catalysis is a highly promising area. These ligands could be employed in a wide range of enantioselective transformations, such as carbon-carbon bond-forming reactions and reductions. Chiral bipyridine N,N'-dioxides have already shown promise as powerful Lewis base catalysts. researchgate.net

Oxidation Catalysis: Metal complexes of this compound can act as catalysts for various oxidation reactions. scirp.orgnih.govnih.gov Future work will likely focus on developing more robust and efficient catalysts for selective oxidations of organic substrates, including the oxidation of sulfides and water oxidation. scirp.orgnih.govosti.gov

Photoredox Catalysis: The unique photophysical properties of this compound complexes make them attractive candidates for photoredox catalysis. Research in this area will aim to design new photocatalysts for a variety of organic transformations, leveraging their ability to absorb light and mediate electron transfer reactions.

Integration with Advanced Materials Science

The incorporation of this compound into advanced materials is an exciting frontier with the potential for creating novel functional devices and systems.

Q & A

Q. What are the optimized synthetic routes for 3,2'-bipyridine 1-oxide, and how can purity be validated?

Answer :

- Synthesis : A modified procedure using 3,3'-bipyridine as a precursor involves oxidation with 30% aqueous H₂O₂ in the presence of MeReO₃ (0.5 mol%) in CH₂Cl₂. Stirring at 20°C for 16 hours yields 3,3'-bipyridine 1-oxide, which can be purified via column chromatography (EtOAc:MeOH 1:1, isocratic) .

- Purity Validation :

Q. How does the N-oxide group influence the coordination chemistry of this compound with transition metals?

Answer : The N-oxide group enhances ligand basicity and alters electronic properties, enabling:

- Increased Redox Potential : Stabilizes metal complexes in higher oxidation states, critical for catalytic cycles (e.g., Fe²⁺/Fe³⁺ in aqueous organic redox flow batteries) .

- Steric Effects : Bulky substituents on the ligand mitigate crossover in battery applications by enlarging molecular size .

- Spectroscopic Signatures : Shifts in UV-Vis absorption (e.g., bathochromic shifts) and cyclic voltammetry (CV) peaks indicate metal-ligand charge transfer .

Advanced Research Questions

Q. How can electrochemical data discrepancies for this compound in different studies be resolved?

Answer : Discrepancies in CV data (e.g., oxidation state stability) arise from:

- Experimental Conditions : Variations in solvent (MeCN vs. aqueous), reference electrodes (Ag/AgCl vs. SCE), and scan rates. Standardizing these parameters is critical .

- Impurity Effects : Trace water or residual solvents may alter redox behavior. Use Karl Fischer titration and GC-MS to validate solvent purity .

- Surface Adsorption : Electrode fouling can distort results. Pretreatment with ultrasonic cleaning in HNO₃ improves reproducibility .

Q. What strategies mitigate catalytic deactivation in metal-free electrocatalytic systems using this compound?

Answer : Deactivation is often due to side reactions (e.g., protonation or dimerization). Mitigation strategies include:

- Substituent Engineering : Introducing bulky groups (e.g., tert-butyl) at ortho/para positions shields reactive intermediates .

- Acid Selection : Strong acids (e.g., TsOH) stabilize the N-oxide group, while weaker acids (e.g., CF₃COOH) reduce side reactions .

- Operando Spectroscopy : Monitoring via Raman or IR during catalysis identifies transient species causing deactivation .

Q. How do computational studies (DFT) elucidate the electronic structure of this compound complexes?

Answer : DFT calculations reveal:

- HOMO-LUMO Gaps : Narrow gaps (e.g., 3.2 eV) correlate with visible-light absorption, relevant for photocatalysis .

- Spin Density Distribution : Asymmetric spin density on the N-oxide group explains redox activity in transition metal complexes .

- Solvent Effects : Polarizable continuum models (PCM) predict solvatochromic shifts in UV-Vis spectra .

Experimental Design and Data Analysis

Q. How to design a kinetic study for oxygen atom transfer reactions mediated by this compound?

Answer :

- Substrate Scope : Test substrates (e.g., alkenes, sulfides) with varying electronic properties (Hammett σ values).

- Kinetic Profiling : Use stopped-flow UV-Vis to track intermediates (e.g., peroxo species) at millisecond resolution .

- Isotopic Labeling : ¹⁸O-labeled H₂O₂ confirms oxygen transfer efficiency via mass spectrometry .

Q. What analytical techniques resolve contradictions in ligand protonation states across studies?

Answer :

- X-ray Absorption Spectroscopy (XAS) : Directly probes protonation-induced changes in N-O bond lengths .

- ¹⁵N NMR : Chemical shifts differentiate protonated (δ ~200 ppm) vs. unprotonated (δ ~150 ppm) N-oxide groups .

- pH-Dependent CV : Shifts in oxidation potentials (ΔE > 50 mV) indicate proton-coupled electron transfer (PCET) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.